molecular formula C21H25N3O3 B13355830 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B13355830
M. Wt: 367.4 g/mol
InChI Key: BIPHZIWAJICLGL-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Substitution Reactions: Introduction of the isobutyl group at the 1-position of the indole ring through alkylation reactions.

    Formation of the Pyridinyl Acetamide Moiety: The pyridinyl acetamide group can be introduced through acylation reactions, often involving the use of acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or pyridinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-isobutyl-1H-indol-4-yl)-2-(4-oxo-1(4H)-pyridinyl)acetamide: Lacks the methoxy group on the pyridinyl ring.

    N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-4-oxo-1(4H)-pyridinyl)acetamide: Lacks the methyl group on the pyridinyl ring.

Uniqueness

N-(1-isobutyl-1H-indol-4-yl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide is unique due to the specific substitution pattern on the indole and pyridinyl rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H25N3O3/c1-14(2)11-23-9-8-16-17(6-5-7-18(16)23)22-21(26)13-24-12-20(27-4)19(25)10-15(24)3/h5-10,12,14H,11,13H2,1-4H3,(H,22,26)

InChI Key

BIPHZIWAJICLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=C3C=CN(C3=CC=C2)CC(C)C)OC

Origin of Product

United States

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